The compound is cataloged under the CAS number 1209988-70-4 and can be found in various chemical databases, including PubChem and BenchChem . It is primarily utilized in research settings for its potential applications in medicinal chemistry and materials science due to its structural characteristics.
The synthesis of 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea typically involves multiple steps:
Typical reaction conditions may include:
The molecular structure of 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea features several distinct components:
The compound’s InChI key is HFJBZEZSBPCRRY-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases . The canonical SMILES representation is COC1=CC=CC(=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br
, which encodes its molecular connectivity .
1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea can participate in various chemical reactions:
Reagents commonly used include:
The mechanism of action for 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea primarily involves its interaction with specific biological targets:
The compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), modulating several signaling pathways including the Wnt/β-catenin pathway. This inhibition can influence cellular processes such as proliferation and apoptosis .
Studies indicate that structural modifications can significantly affect binding affinity and selectivity towards GSK-3β, highlighting the importance of its unique molecular architecture in therapeutic applications.
The physical properties of 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea include:
Property | Value |
---|---|
Molecular Weight | 379.17 g/mol |
Melting Point | Not available |
Density | Not available |
Solubility | Soluble in organic solvents |
These properties suggest that the compound may exhibit moderate stability under standard laboratory conditions but requires careful handling due to potential reactivity associated with its functional groups .
The applications of 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea are diverse:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4